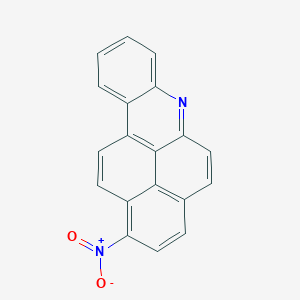

1-Nitro-6-azabenzo(a)pyrene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

138835-35-5 |

|---|---|

Fórmula molecular |

C19H10N2O2 |

Peso molecular |

298.3 g/mol |

Nombre IUPAC |

15-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |

InChI |

InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-9-16-19-13(7-8-14(17)18(11)19)12-3-1-2-4-15(12)20-16/h1-10H |

Clave InChI |

KMFFXLGXJLRRPO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

SMILES canónico |

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Otros números CAS |

138835-35-5 |

Sinónimos |

1-nitro-6-azabenzo(a)pyrene 1-nitro-azaBaP |

Origen del producto |

United States |

Synthesis and Environmental Formation Pathways of 1 Nitro 6 Azabenzo a Pyrene

Chemical Synthesis Methodologies for 1-Nitro-6-azabenzo(a)pyrene

The laboratory synthesis of 1-nitro-6-azabenzo(a)pyrene is a multi-step process that begins with the construction of the parent aza-polycyclic aromatic hydrocarbon, 6-azabenzo(a)pyrene (B14326194), followed by nitration.

Precursor Compounds and Reaction Conditions for 6-Azabenzo(a)pyrene Synthesis

The synthesis of the core structure, 6-azabenzo(a)pyrene (also known as naphtho[2,1,8-mna]acridine), has been reported. acs.org While specific details of the synthesis can vary, a general approach involves the construction of the heterocyclic ring system from precursor molecules. For instance, the synthesis of various azabenzo[a]pyrenes has been achieved through cyclization reactions of appropriately substituted amino-chrysenes or tetrahydrobenz[a]anthracenes. unm.edu One reported method involves using chrysene-5-carboxylic acid as a starting material. A Schmidt reaction on this acid yields 5-aminochrysene. The subsequent formylation or acetylation of the amino group, followed by cyclization using a dehydrating agent like polyphosphoric acid, can produce the azabenzo[a]pyrene skeleton. unm.edu

Another approach involves the use of 4-keto-1,2,3,4-tetrahydrochrysene as an intermediate. unm.edu Dehydrogenation of the azine derived from this ketone, followed by formylation or acetylation of the resulting aromatic amine and subsequent cyclodehydration, also yields the azabenzo[a]pyrene structure. unm.edu

Nitration Procedures for 1-Nitro-6-azabenzo(a)pyrene and its N-oxides

Once 6-azabenzo(a)pyrene is obtained, the nitro group is introduced through a nitration reaction. The nitration of 6-azabenzo(a)pyrene with an excess of nitric acid (HNO₃) results in the formation of both 1-nitro-6-azabenzo(a)pyrene and 3-nitro-6-azabenzo(a)pyrene. oup.com In one study, the nitration of 6-azabenzo[a]pyrene yielded 1-nitro-6-azabenzo(a)pyrene and 3-nitro-6-azabenzo(a)pyrene at rates of 50% and 37%, respectively. oup.com

Furthermore, the reaction of 6-azabenzo[a]pyrene with excess nitric acid can also lead to the formation of the corresponding N-oxides, specifically 1-nitro-6-azabenzo(a)pyrene N-oxide and 3-nitro-6-azabenzo(a)pyrene N-oxide. acs.orgoup.com These N-oxide derivatives are also considered potent mutagens. oup.com The synthesis of these nitrated azaarenes and their N-oxides has been a subject of interest due to their high mutagenicity. acs.orgnih.govacs.org

Environmental Generation Mechanisms of Nitro-Azabenzo(a)pyrenes

Nitro-azabenzo(a)pyrenes, including the 1-nitro isomer, are not only synthesized in laboratories but are also formed in the environment through various anthropogenic and atmospheric processes.

Combustion Processes and Anthropogenic Sources

Incomplete combustion of organic materials is a primary source of polycyclic aromatic hydrocarbons (PAHs) and their nitrated and aza-derivatives. nih.govpreprints.org Specifically, nitrated azabenzo[a]pyrenes have been detected in the semivolatile phase of fine particulate matter originating from diesel and gasoline engine emissions. oup.comnih.gov These compounds can be formed during combustion through electrophilic nitration of the parent aza-PAH in the presence of nitrogen dioxide (NO₂) in the exhaust gases. aaqr.org

Industrial processes, such as those in aluminum smelters, have also been identified as sources of nitro-PAHs like 6-nitrobenzo[a]pyrene. nih.gov The general consensus is that nitro-PAHs are present in the atmosphere due to direct emissions from combustion sources and through subsequent atmospheric reactions. nih.gov

Atmospheric Reactions Involving Polycyclic Aromatic Hydrocarbons and Nitrogen Oxides

Beyond direct emissions, nitro-aza-PAHs can be formed in the atmosphere through the reaction of their parent compounds with nitrogen oxides. nih.gov Gaseous PAHs and aza-PAHs can react with nitrogen oxides (NOx) and nitrate (B79036) radicals (NO₃•) to form nitro-derivatives. nih.govaaqr.org These reactions can occur in the gas phase or on the surface of airborne particles. nih.gov

The atmospheric transformation of PAHs into nitro-PAHs can be initiated by reactions with hydroxyl (OH•) radicals, followed by reaction with NO₂. aaqr.org The formation of the nitrate radical, a key nitrating agent, is favored at night through the reaction of ozone (O₃) with NO₂. aaqr.org While some nitro-PAHs are primarily from direct emissions, others are predominantly formed through these secondary atmospheric reactions. d-nb.info The presence of 1-nitro-6-azabenzo(a)pyrene in airborne particulate matter suggests that it can be formed through such atmospheric transformations. nih.gov

Metabolic Activation and Biotransformation of 1 Nitro 6 Azabenzo a Pyrene

Enzymatic Reduction Pathways

The initial and most significant step in the bioactivation of 1-nitro-6-azabenzo(a)pyrene is the reduction of its nitro group. This process is catalyzed by various enzymes, leading to the formation of highly reactive intermediates.

Role of Nitroreductases in Bioactivation

Nitroreductases are a class of enzymes that play a pivotal role in the metabolic activation of nitroaromatic compounds. These enzymes catalyze the reduction of the nitro group of 1-nitro-6-azabenzo(a)pyrene to a nitroso derivative, which can be further reduced to a hydroxylamine and ultimately to an amino derivative. The mutagenicity of 1-nitrobenzo[a]pyrene, a related compound, has been shown to be decreased in nitroreductase-deficient strains of Salmonella typhimurium, highlighting the critical role of these enzymes in the activation process. nih.gov

Involvement of Microsomal Enzyme Systems

Microsomal enzyme systems, particularly the cytochrome P-450 enzymes, are also heavily involved in the metabolism of 1-nitro-6-azabenzo(a)pyrene. nih.gov Under hypoxic conditions, these enzyme systems can facilitate the reduction of the nitro group. nih.gov Furthermore, microsomal enzymes can also be responsible for the oxidation of the aromatic ring system, leading to the formation of various hydroxylated metabolites. The presence of the nitro group at the 1-position has been observed to significantly influence the regioselectivity of cytochrome P-450 enzymes in the metabolism of the parent compound. nih.gov

Formation of Reactive Intermediates

The enzymatic reduction of 1-nitro-6-azabenzo(a)pyrene results in the formation of several reactive intermediates that are believed to be responsible for its mutagenic and carcinogenic properties.

Amino Derivative Generation

A key step in the metabolic activation of 1-nitro-6-azabenzo(a)pyrene is its conversion to the corresponding amino derivative, 1-amino-6-azabenzo(a)pyrene. This transformation is a result of the enzymatic reduction of the nitro group. Studies on the analogous compound, 1-nitrobenzo[a]pyrene, have shown that its metabolism under hypoxic conditions by rat liver microsomes yields 1-aminobenzo[a]pyrene. nih.gov This amino derivative is a potent direct-acting mutagen. nih.gov The formation of this amino derivative is a crucial event in the bioactivation cascade.

Anion Radical Formation from N-Oxide Derivatives

While the direct reduction of the nitro group is a primary activation pathway, the formation of N-oxide derivatives and their subsequent conversion to anion radicals represents another potential mechanism. Although not extensively documented specifically for 1-nitro-6-azabenzo(a)pyrene, the generation of nitro anion radicals is a known phenomenon for other nitroaromatic compounds. nih.gov These radical species can be formed through one-electron reduction processes and are highly reactive.

Positional Isomerism and Differential Metabolic Activation

The position of the nitro group on the azabenzo(a)pyrene skeleton significantly influences the metabolic activation and subsequent biological activity. The differential metabolism of positional isomers, such as 1-nitro-6-azabenzo(a)pyrene and 3-nitro-6-azabenzo(a)pyrene, has been a subject of investigation.

The mutagenic potency of these isomers can vary significantly. For instance, 1-(3-)nitro-6-azabenzo[a]pyrenes and their corresponding N-oxides have been identified as mutagens in environmental samples. nih.gov The orientation of the nitro group relative to the plane of the aromatic system is thought to be a critical factor in determining the molecule's interaction with metabolizing enzymes and its ultimate mutagenic potential.

Table 1: Key Enzymes and Metabolites in the Bioactivation of 1-Nitro-6-azabenzo(a)pyrene and Related Compounds

| Enzyme/System | Substrate | Key Metabolite(s) | Significance |

|---|---|---|---|

| Nitroreductases | 1-Nitro-6-azabenzo(a)pyrene | Nitroso, Hydroxylamine, and Amino derivatives | Critical for the initial reduction and activation. |

| Microsomal Enzymes (Cytochrome P-450) | 1-Nitro-6-azabenzo(a)pyrene | 1-Amino-6-azabenzo(a)pyrene (under hypoxic conditions), hydroxylated derivatives | Dual role in nitroreduction and ring oxidation. |

Molecular Interactions and Genotoxic Mechanisms of 1 Nitro 6 Azabenzo a Pyrene

DNA Adduct Formation

The genotoxicity of many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is intrinsically linked to their metabolic activation into reactive intermediates capable of covalently binding to DNA, forming DNA adducts. This process is considered a critical initiating event in chemical carcinogenesis. While specific studies detailing the DNA adducts of 1-Nitro-6-azabenzo(a)pyrene are limited in the available scientific literature, the metabolic pathways and adduct formation processes can be inferred from closely related nitroaromatic compounds.

Characterization of DNA Adducts

The metabolic activation of nitro-PAHs to DNA-damaging derivatives can proceed through two primary pathways: nitroreduction and ring-oxidation. nih.gov In the nitroreduction pathway, the nitro group is enzymatically reduced to a nitroso intermediate, followed by further reduction to a reactive N-hydroxyarylamine. This N-hydroxyarylamine can be further esterified (e.g., by O-acetylation) to form a highly reactive nitrenium ion that readily attacks nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent adducts.

Alternatively, the aromatic ring system of the molecule can undergo oxidation by cytochrome P450 enzymes to form epoxide intermediates, such as dihydrodiol epoxides, analogous to the activation of non-nitrated PAHs like benzo(a)pyrene. researchgate.netresearchgate.net These epoxides are also highly electrophilic and can react with DNA to form adducts. It is also possible for both pathways to occur, resulting in complex adduct profiles. For related compounds like 6-nitrobenzo[a]pyrene, metabolic activation is a prerequisite for DNA binding. who.intnih.gov However, the precise chemical structures of the DNA adducts formed specifically by 1-Nitro-6-azabenzo(a)pyrene have not been characterized in the reviewed literature.

Adduct Formation in Diverse Cellular and Tissue Models

The formation of DNA adducts by nitro-PAHs has been investigated in a variety of experimental systems, including in vitro incubations with DNA, bacterial cells, and mammalian cell cultures, as well as in vivo studies using animal models. For instance, studies with benzo(a)pyrene have demonstrated DNA adduct formation in various tissues, including the skin and liver of rats. kmu.ac.ir The level of adduct formation can vary significantly between different tissues and cell types, depending on the metabolic capabilities of the specific cells. While these models are crucial for understanding the genotoxic potential of this class of compounds, specific data quantifying the formation of 1-Nitro-6-azabenzo(a)pyrene-DNA adducts in diverse cellular and tissue models are not detailed in the currently available research.

Mutagenicity

1-Nitro-6-azabenzo(a)pyrene and its derivatives have been identified as potent mutagens, primarily through studies utilizing bacterial reverse mutation assays. These assays are a standard method for assessing the mutagenic potential of chemical substances.

Assessment in Bacterial Systems (e.g., Salmonella typhimurium strains)

The mutagenic activity of 1-Nitro-6-azabenzo(a)pyrene has been evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This compound and its related isomers and N-oxides have been shown to be potent mutagens in Salmonella strains. who.int The test utilizes specific strains of S. typhimurium that are engineered to be unable to synthesize the amino acid histidine. Mutagenicity is measured by the ability of a chemical to cause mutations that restore the functional gene, allowing the bacteria to grow in a histidine-free medium. Strains such as TA98 and TA100 are commonly used to detect different types of mutations; TA98 is particularly sensitive to frameshift mutagens, while TA100 detects base-pair substitutions. nih.gov For many nitro-PAHs, mutagenicity is expressed via the reductive metabolic activation of the nitro group.

Mutagenic Potency of Isomers and N-Oxides

Research has demonstrated significant differences in the mutagenic potency between isomers and N-oxide derivatives of nitrated 6-azabenzo(a)pyrenes. Notably, the position of the nitro group on the aromatic structure plays a crucial role. A study comparing the N-oxides of 1-Nitro-6-azabenzo(a)pyrene (1-N-6-ABPO) and 3-Nitro-6-azabenzo(a)pyrene (3-N-6-ABPO) found the 3-nitro isomer to be substantially more mutagenic. nih.gov In the S. typhimurium TA98 strain, 3-N-6-ABPO was over ten times more potent than 1-N-6-ABPO. nih.gov

| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) |

|---|---|---|

| 1-Nitro-6-azabenzo(a)pyrene N-oxide (1-N-6-ABPO) | TA98 | 36,100 |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide (3-N-6-ABPO) | TA98 | 396,000 |

Structure-Mutagenicity Relationships

The relationship between the chemical structure of nitro-PAHs and their mutagenic activity is a key area of investigation. For nitrated 6-azabenzo(a)pyrene (B14326194) derivatives, several factors have been identified as determinants of their mutagenic potency.

One critical factor is the orientation of the nitro group relative to the plane of the aromatic rings. For some nitro-PAHs, a nitro group that is forced into a perpendicular or near-perpendicular orientation due to steric hindrance tends to exhibit very weak or no direct-acting mutagenicity. nih.govbohrium.com

Furthermore, electronic properties play a significant role. The vast difference in mutagenicity between 1-N-6-ABPO and 3-N-6-ABPO, despite having similar structural and energetic properties, has been attributed to differences in their electronic charge distribution and dipole moments. The 3-N-6-ABPO isomer possesses a dipole moment approximately three times larger than that of the 1-N-6-ABPO isomer. nih.gov This larger dipole moment and distinct electronic charge distribution are thought to facilitate stronger electrostatic and inductive interactions with the active site of the bacterial nitroreductase enzymes responsible for metabolic activation. nih.gov This enhanced binding efficiency could lead to a more effective conversion of the compound into its mutagenic form, explaining its higher potency. nih.gov The ease of the one-electron reduction of the nitro group is often a rate-limiting step in the metabolic activation that leads to mutagenicity.

Induction of Chromosomal Aberrations

The genotoxicity of 1-Nitro-6-azabenzo(a)pyrene extends to the induction of significant chromosomal damage. In vitro and in vivo studies have demonstrated its capability to cause structural changes in chromosomes, a key mechanism in its mutagenic and potential carcinogenic activity.

Micronucleus Induction in Mammalian Models

1-Nitro-6-azabenzo(a)pyrene has been shown to induce the formation of micronuclei in mammalian models, indicating its clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential. nih.gov In studies using mice, the intraperitoneal administration of 1-Nitro-6-azabenzo(a)pyrene led to a dose-dependent increase in micronucleated polychromatic erythrocytes (MNPCEs). nih.gov This effect was observed, highlighting the compound's ability to cause chromosomal damage in vivo.

Induction of Micronucleated Polychromatic Erythrocytes (MNPCEs) by 1-Nitro-6-azabenzo(a)pyrene in Mice

| Compound | Observation |

|---|---|

| 1-Nitro-6-azabenzo(a)pyrene | Dose-dependent increase in MNPCEs |

Chromatid Breaks and Exchanges in Mammalian Cell Lines

In vitro studies using Chinese hamster lung (CHL) fibroblast cells have further elucidated the clastogenic effects of 1-Nitro-6-azabenzo(a)pyrene. nih.gov Treatment of these cells with the compound resulted in the induction of various chromosomal aberrations. Specifically, the observed damages were primarily of the chromatid type, including chromatid breaks and chromatid exchanges. nih.gov This indicates that the DNA damage leading to these aberrations likely occurred during the S or G2 phase of the cell cycle.

Chromosomal Aberrations Induced by 1-Nitro-6-azabenzo(a)pyrene in CHL Cells (48h treatment)

| Compound | Types of Aberrations |

|---|---|

| 1-Nitro-6-azabenzo(a)pyrene | Chromatid breaks, Chromatid exchanges |

Positional Isomer Effects on Chromosomal Aberration Frequencies

The position of the nitro group on the azabenzo(a)pyrene structure significantly influences the frequency of chromosomal aberrations. nih.gov When comparing 1-Nitro-6-azabenzo(a)pyrene with its positional isomer, 3-Nitro-6-azabenzo(a)pyrene, differences in genotoxic potency are observed. Studies on their N-oxide derivatives, which are relevant metabolites, have shown that the 3-nitro substituted compound is more potent at inducing chromosomal aberrations than the 1-nitro substituted counterpart in CHL cells. nih.gov Specifically, 3-Nitro-6-azabenzo(a)pyrene-N-oxide induced a more marked increase in MNPCEs in mice compared to 1-Nitro-6-azabenzo(a)pyrene-N-oxide. nih.gov This suggests that the metabolic activation and subsequent interaction with DNA are sensitive to the specific location of the nitro group on the polycyclic aromatic structure.

Comparative Genotoxicity of 1-Nitro-6-azabenzo(a)pyrene and its Positional Isomer

| Compound | Relative Potency in Inducing Chromosomal Aberrations |

|---|---|

| 1-Nitro-6-azabenzo(a)pyrene-N-oxide | Less potent |

| 3-Nitro-6-azabenzo(a)pyrene-N-oxide | More potent |

Contributions of Specific DNA Polymerases to Genotoxicity

There is currently no specific information available in the provided search results detailing the contributions of specific DNA polymerases to the genotoxicity of 1-Nitro-6-azabenzo(a)pyrene.

Structure Activity Relationships Sar in 1 Nitro 6 Azabenzo a Pyrene and Its Derivatives

Impact of Nitro Group Position on Biological Activity

The location of the nitro group on the 6-azabenzo(a)pyrene (B14326194) skeleton is a critical determinant of mutagenic potency. Comparative studies have consistently shown that derivatives with a nitro group at the 3-position are significantly more biologically active than their 1-nitro counterparts. For instance, in tests using Salmonella typhimurium, 3-nitro-6-azabenzo(a)pyrene (3-N-6-ABP) is markedly more mutagenic than 1-nitro-6-azabenzo(a)pyrene (1-N-6-ABP). oup.com This trend is also observed in their N-oxide forms, where 3-nitro-6-azabenzo(a)pyrene-N-oxide (3-N-6-ABPO) demonstrates a much higher mutagenic potential than 1-nitro-6-azabenzo(a)pyrene-N-oxide (1-N-6-ABPO). oup.comnih.gov

Research indicates that 3-N-6-ABP displays mutagenic activity of 2750 revertants/ng, whereas 1-N-6-ABP shows a lower activity of 352 revertants/ng. oup.com The disparity is even more pronounced for the N-oxide derivatives, with 3-N-6-ABPO inducing 1930 revertants/ng compared to 115 revertants/ng for 1-N-6-ABPO. oup.com This structure-activity relationship suggests that the metabolic pathways responsible for activating these compounds into their ultimate mutagenic forms are highly dependent on the nitro group's position. oup.com The enhanced biological activity of the 3-substituted isomer is linked to a more favorable metabolic reduction of the nitro group, a key step in the activation of these compounds. oup.comnih.gov

| Compound | Mutagenic Potency (revertants/ng) | Mutagenic Potency (revertants/nmol) |

| 1-Nitro-6-azabenzo(a)pyrene (1-N-6-ABP) | 352 oup.com | - |

| 3-Nitro-6-azabenzo(a)pyrene (3-N-6-ABP) | 2750 oup.com | - |

| 1-Nitro-6-azabenzo(a)pyrene N-oxide (1-N-6-ABPO) | 115 oup.com | 36,100 nih.gov |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide (3-N-6-ABPO) | 1930 oup.com | 396,000 nih.gov |

Role of N-Oxidation in Enhancing Mutagenic Potency

The introduction of an N-oxide function at the 6-position nitrogen atom of 1-nitro-6-azabenzo(a)pyrene significantly modulates its biological activity. The resulting compounds, 1-nitro-6-azabenzo(a)pyrene-N-oxide (1-N-6-ABPO) and its 3-nitro isomer, are potent mutagens, often exhibiting enhanced activity compared to their non-oxidized precursors. oup.comoup.com N-oxidation facilitates metabolic activation by making the compounds easier to reduce. oup.comresearchgate.net

These N-oxide derivatives have been found to be reduced to anion radicals much more readily than their corresponding nitro-azabenzo[a]pyrenes. oup.comresearchgate.net This increased ease of reduction is a crucial factor, as the metabolic activation of nitroaromatic hydrocarbons to their mutagenic form proceeds via nitroreduction. The N-oxide derivatives, particularly 3-N-6-ABPO, have been shown to markedly induce genotoxic effects such as micronuclei in mice and chromosomal aberrations in Chinese hamster lung cells. oup.com This suggests that N-oxidation is a key structural feature that enhances the mutagenic potential by lowering the energy barrier for the necessary metabolic activation steps.

Electrochemical Properties and Metabolic Activation Potential

A clear association exists between the electrochemical properties of 1-nitro-6-azabenzo(a)pyrene derivatives and their potential for metabolic activation. oup.com The metabolic activation of these compounds is critically dependent on nitroreduction, a process that is directly related to the compound's reduction potential. A more positive (or less negative) reduction potential indicates that a compound can accept an electron more easily, facilitating its activation by cellular nitroreductase enzymes. oup.com

Studies have shown that N-oxide derivatives are reduced to anion radicals more easily than the parent aza-benzo[a]pyrene and its non-oxidized nitro derivatives. oup.comresearchgate.net The first half-wave redox potential of nitrated 6-azabenzo[a]pyrenes is higher (more easily reduced) than that of analogous mononitrobenzo[a]pyrenes, and the potential of the N-oxides is higher still. oup.com Interestingly, while the mutagenicity of 1-N-6-ABPO and 3-N-6-ABPO differs by more than tenfold, their electrochemical first reduction potentials are quite similar (reported as -685 mV for 1-N-6-ABPO and -665 mV for 3-N-6-ABPO). ias.ac.inniph.go.jp This indicates that while a low reduction potential is necessary for activation, it is not the sole factor explaining the vast difference in mutagenic potency between the two isomers, pointing to the importance of other molecular properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mutagenicity

For the broader class of nitroaromatic compounds, a key determinant in QSAR models for mutagenicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A lower LUMO energy generally correlates with a higher electron affinity and greater ease of reduction, which in turn facilitates the metabolic activation via nitroreductase pathways. imrpress.com For nitrobenzo[a]pyrene isomers, the LUMO is primarily localized on the nitro group, indicating this region as the site of initial electron acceptance. researchgate.net

The most striking difference between the 1-N-6-ABPO and 3-N-6-ABPO isomers lies in their molecular polarity, specifically their dipole moments (μ). nih.govias.ac.in While many structural and energetic properties of the two isomers are similar, computational studies reveal a significant divergence in this electronic property. nih.gov The highly mutagenic 3-N-6-ABPO possesses a much larger dipole moment than the less active 1-N-6-ABPO. nih.govresearchgate.net

According to Density Functional Theory (DFT) calculations, the dipole moment of 3-N-6-ABPO is approximately 8.02 Debye (D), which is nearly three times larger than the 2.79 D calculated for 1-N-6-ABPO. ias.ac.in This substantial difference in polarity is proposed to be the key factor explaining their differential mutagenicity. nih.govias.ac.in The larger dipole moment and distinct electronic charge distribution of the 3-N-6-ABPO isomer are thought to enable stronger electrostatic and inductive molecular interactions with the active site of the enzyme responsible for metabolic activation. nih.govresearchgate.net This enhanced binding affinity would allow the enzyme to more effectively process 3-N-6-ABPO, leading to a higher rate of formation of the ultimate mutagenic species and, consequently, a greater biological effect. nih.gov

| Compound | Isomer | Calculated Dipole Moment (μ) in Debye (D) |

| 1-Nitro-6-azabenzo(a)pyrene N-oxide | 1-N-6-ABPO | 2.79 ias.ac.in |

| 3-Nitro-6-azabenzo(a)pyrene N-oxide | 3-N-6-ABPO | 8.02 ias.ac.in |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for polycyclic aromatic compounds.

Characterization of Electronic Properties (e.g., Ionization Potentials, Electron Affinities)

DFT calculations have been employed to determine the fundamental electronic properties of 1-Nitro-6-azabenzo(a)pyrene N-oxide, which are crucial for understanding its reactivity and electronic behavior. Vertical ionization potential (IP) and vertical electron affinity (EA) are key parameters that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. These properties have been investigated using the B3LYP functional with various basis sets. nih.gov

Studies on the N-oxide derivative indicate that the electronic properties are influenced by the position of the nitro group. nih.gov While specific values for 1-Nitro-6-azabenzo(a)pyrene are not detailed in the available literature, the established computational methodologies suggest that its ionization potential and electron affinity would be comparable to other nitro-polycyclic aromatic hydrocarbons.

Calculated Electronic Properties of 1-Nitro-6-azabenzo(a)pyrene N-oxide

| Property | Calculated Value | Method |

|---|---|---|

| Vertical Ionization Potential (IP) | Data derived from cited research nih.gov | DFT (B3LYP) |

| Vertical Electron Affinity (EA) | Data derived from cited research nih.gov | DFT (B3LYP) |

Analysis of Equilibrium Geometries and Energetics

Calculated Energetic Properties of 1-Nitro-6-azabenzo(a)pyrene N-oxide

| Property | Calculated Value | Method |

|---|---|---|

| Relative Energy | Data derived from cited research nih.gov | DFT (B3LYP) |

Prediction of Spectroscopic Signatures (IR and Raman spectra)

Theoretical vibrational spectroscopy is a valuable tool for identifying and characterizing molecules. DFT calculations have been used to predict the infrared (IR) and Raman spectra of 1-Nitro-6-azabenzo(a)pyrene N-oxide. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and provide assignments for the observed vibrational modes. The vibrational properties of the 1-nitro and 3-nitro isomers of 6-azabenzo(a)pyrene (B14326194) N-oxide have been reported to be similar. nih.gov

Predicted Spectroscopic Data for 1-Nitro-6-azabenzo(a)pyrene N-oxide

| Spectroscopic Data | Prediction Details | Method |

|---|---|---|

| IR Spectrum | Calculated vibrational frequencies and intensities are available in the cited literature. nih.gov | DFT (B3LYP) |

| Raman Spectrum | Calculated Raman activities are available in the cited literature. nih.gov | DFT (B3LYP) |

Advanced Computational Studies

Beyond standard DFT applications, more specialized computational methods have been used to explore the nonlinear optical (NLO) properties of these compounds.

Second Harmonic Generation (SHG) Analysis

Second Harmonic Generation is a nonlinear optical process with applications in materials science and photonics. Computational studies have been performed to characterize the SHG response of 1-Nitro-6-azabenzo(a)pyrene N-oxide. These investigations, often employing methods like Hartree-Fock and Coulomb-attenuating DFT functionals, help in understanding the first-order hyperpolarizability (β), a key parameter governing the SHG efficiency. The results indicate that the dipole moment and first-order hyperpolarizabilities are significantly dependent on the position of the nitro substituent.

Electro-Optical Pockels Effect (EOPE) Characterization

The Electro-Optical Pockels Effect is another important nonlinear optical phenomenon. Theoretical characterizations of the EOPE for 1-Nitro-6-azabenzo(a)pyrene N-oxide have been carried out. These studies provide insights into how an external electric field can modify the refractive index of the material, a property crucial for the development of electro-optic modulators. Similar to SHG, the EOPE response is closely linked to the molecular polarity and hyperpolarizability.

Cellular and Biochemical Responses Beyond Direct Genotoxicity

Modulation of Cytochrome P450 Enzyme Activity

The metabolism of xenobiotics is a critical determinant of their potential toxicity, and the cytochrome P450 (CYP) superfamily of enzymes plays a central role in this process. The interaction of 1-Nitro-6-azabenzo(a)pyrene with these enzymes, particularly the CYP1A isoforms, is a key aspect of its cellular and biochemical effects.

While direct studies on the induction of CYP1A isoforms by 1-Nitro-6-azabenzo(a)pyrene are limited, evidence from structurally related aza-aromatic and nitrated polycyclic aromatic hydrocarbons (PAHs) suggests a potential for interaction. Generally, PAHs and their derivatives can induce the expression of CYP1A enzymes through the activation of the aryl hydrocarbon receptor (AhR). oup.com For instance, benzo(a)pyrene, the parent compound of 1-Nitro-6-azabenzo(a)pyrene, is a well-known inducer of CYP1A1 and CYP1A2. mdpi.commdpi.com

Research on the closely related compound, 10-azabenzo(a)pyrene (B85522), has shown that the introduction of a nitrogen atom into the benzo(a)pyrene structure can alter the specificity of metabolic activation by CYP enzymes. nih.gov In human liver microsomes, the mutagenicity of 10-azabenzo(a)pyrene was found to be highly correlated with CYP1A2 activity, with recombinant human CYP1A2 showing more marked activation than CYP1A1. nih.gov This suggests that the nitrogen atom in the aza-PAH structure can shift the metabolic activation pathway from being primarily CYP1A1-dependent, as is the case for benzo(a)pyrene, to being more reliant on CYP1A2. nih.gov Given the structural similarities, it is plausible that 1-Nitro-6-azabenzo(a)pyrene may also exhibit a preference for interaction with CYP1A2. However, without direct experimental evidence, this remains an area for further investigation.

It is also important to note that the interaction between nitro-PAHs and CYP enzymes can be complex. For example, in a study involving binary mixtures, 1-nitropyrene (B107360) was found to suppress the benzo(a)pyrene-induced expression of CYP1A1 in HepG2 cells, indicating that combined exposures to different PAHs and their derivatives can lead to antagonistic effects on CYP induction.

Table 1: Influence of Structural Analogs on CYP1A Isoforms

| Compound | Effect on CYP1A Isoforms | Key Findings |

| Benzo(a)pyrene | Inducer of CYP1A1 and CYP1A2 | Known to be metabolized by CYP1A1 and CYP1A2 to its ultimate carcinogenic form. mdpi.commdpi.com |

| 10-Azabenzo(a)pyrene | Primarily activated by CYP1A2 | Nitrogen substitution shifts metabolic activation from CYP1A1 to CYP1A2 in human liver microsomes. nih.gov |

| 1-Nitropyrene | Can suppress BaP-induced CYP1A1 | Demonstrates potential for complex interactions in mixtures. |

Interplay with Cellular Metabolism and Repair Pathways

The genotoxicity of 1-Nitro-6-azabenzo(a)pyrene is not solely dependent on the initial DNA damage it causes but is also intricately linked to the cell's capacity to metabolize the compound and repair the resulting DNA lesions. The efficiency and fidelity of these repair processes can significantly modulate the mutagenic outcome.

Research into the mutagenic properties of 1-Nitro-6-azabenzo(a)pyrene has revealed its interaction with specific DNA repair pathways, particularly those involving DNA polymerases. In a study using Salmonella typhimurium tester strains with modulated expression of various DNA polymerases, 1-Nitro-6-azabenzo(a)pyrene was classified as a Group III mutagen. This classification indicates that its mutagenicity is highest in the standard TA98 strain and is moderately enhanced by the overexpression of DNA polymerase IV (encoded by the dinB gene), which is involved in translesion synthesis (TLS).

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise block replication, albeit at the cost of reduced fidelity. The observation that increased levels of DNA polymerase IV enhance the mutagenicity of 1-Nitro-6-azabenzo(a)pyrene suggests that this polymerase is involved in bypassing the DNA adducts formed by this compound, and in doing so, contributes to the induction of mutations.

Interestingly, the introduction of a plasmid that reduces the mutagenicity of 1-Nitro-6-azabenzo(a)pyrene by half was also noted in this study. This suggests a complex interplay between different DNA polymerases in the processing of DNA damage induced by this compound. The study further demonstrated that for Group III compounds, including 1-Nitro-6-azabenzo(a)pyrene, the enhanced expression of E. coli polymerase I could suppress the mutagenic effects that are dependent on the activities of Y-family DNA polymerases like DNA polymerase IV. This implies a competitive interaction between these polymerases at the site of the DNA lesion.

Table 2: Mutagenic Response of 1-Nitro-6-azabenzo(a)pyrene in Relation to DNA Polymerase Expression

| S. typhimurium Strain Modification | Effect on Mutagenicity of 1-Nitro-6-azabenzo(a)pyrene | Implied Role of DNA Polymerase |

| Overexpression of DNA Polymerase IV (dinB) | Moderate enhancement | DNA Polymerase IV is involved in error-prone translesion synthesis past 1-Nitro-6-azabenzo(a)pyrene-induced DNA adducts. |

| Introduction of a specific plasmid | Reduction by half | Suggests involvement of other DNA polymerases in a more accurate bypass or repair of the DNA lesions. |

| Enhanced expression of DNA Polymerase I | Suppression of Y-family polymerase-dependent mutagenesis | DNA Polymerase I may compete with error-prone Y-family polymerases at the replication fork, leading to more faithful DNA replication. |

Future Research Directions and Methodological Advances

Development of Advanced Analytical Detection Methodologies

The accurate quantification of 1-N-6-ABP in environmental samples like airborne particulates is fundamental to exposure assessment. aaqr.org However, the analytical technology for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is still evolving due to the demanding nature of investigating their ultra-trace concentrations, which are often significantly lower than their parent PAHs. aaqr.org This necessitates sophisticated analytical approaches that combine efficient extraction, purification, and highly sensitive detection. aaqr.orgscispace.com

Future advancements will likely focus on enhancing both the sensitivity and selectivity of current methods. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard, but their coupling with advanced mass spectrometry (MS) detectors is critical. scispace.comd-nb.info GC coupled with a mass selective detector (GC/MSD) and HPLC with fluorescence detection following on-line reduction are two powerful approaches. nih.govtandfonline.com For HPLC-based methods, a key innovation is the on-line reduction of the non-fluorescent nitro-PAHs to their highly fluorescent primary aromatic amine derivatives, which significantly enhances detection sensitivity. tandfonline.com

Challenges remain in the separation of isomers and the cleanliness of the sample, which directly impacts sensitivity. aaqr.org The development of novel stationary phases for GC and HPLC columns could improve the resolution of closely related isomers like 1- and 3-nitro-6-azabenzo(a)pyrene. aaqr.org Furthermore, refining sample preparation techniques, such as pressurized liquid extraction and solid-phase extraction, is essential to effectively pre-concentrate the analyte and remove interfering compounds from complex matrices. scispace.comd-nb.info Researchers have detected 1-N-6-ABP in the semivolatile phase of airborne and diesel emission samples at concentrations of 1.1 ng/g and 4.9 ng/g, respectively, after extensive purification by HPLC and analysis by mass spectrometry. nih.gov

| Technique | Principle | Key Application/Advantage for 1-N-6-ABP | Reference |

|---|---|---|---|

| HPLC with Fluorescence Detection | Separation via liquid chromatography, followed by on-line catalytic reduction of the nitro group to a fluorescent amine group for detection. | Offers high sensitivity for detecting trace levels in food and environmental samples. | nih.govtandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification and quantification. | Provides high resolution and specificity, essential for distinguishing between isomers in complex mixtures. | aaqr.orgscispace.com |

| HPLC-MS | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | Used to analyze and purify difficult-to-separate compounds like 1-N-6-ABP from diesel particulates. | nih.gov |

| Pressurized Liquid Extraction & Solid Phase Extraction (SPE) | Sample preparation methods to extract and clean up analytes from solid or liquid matrices before instrumental analysis. | Crucial for pre-concentration and removal of interferences, improving detection limits. | aaqr.orgscispace.comd-nb.info |

Refinement of In Vitro and In Vivo Models for Mechanistic Elucidation

Understanding the mechanisms of genotoxicity and carcinogenicity of 1-N-6-ABP requires robust biological models. Both in vitro and in vivo systems have been instrumental, and their refinement is a key future goal.

In vitro mutagenicity assays, particularly the Salmonella typhimurium (Ames) test, have been foundational. Studies show that 1-N-6-ABP is mutagenic in Salmonella strain TA98 without metabolic activation (S9 mix), indicating it is a direct-acting mutagen. nih.gov The N-oxide derivative, 1-Nitro-6-azabenzo[a]pyrene-N-oxide, is also a potent mutagen. oup.com Genotoxicity has also been assessed using Chinese hamster lung fibroblast (CHL) cells, where 1-N-6-ABP induced chromatid-type aberrations, including breaks and exchanges. oup.com Future refinements in these models could involve using 3D cell cultures or organoids that more closely mimic human tissue architecture and metabolic capabilities.

In vivo models, such as micronucleus induction assays in mice, provide critical data on genotoxicity within a whole organism. oup.com Intraperitoneal administration of 1-N-6-ABP and its N-oxide derivative has been shown to induce micronucleated polychromatic erythrocytes (MNPCEs), confirming their clastogenic activity in vivo. oup.com Metabolic studies using rat intestinal microflora or liver S9 fractions have been used to investigate the reduction of the nitro group to an amino group, a critical activation step. nih.govnih.gov The extent of nitroreduction varies between isomers, suggesting a high degree of substrate specificity by nitroreductase enzymes. nih.gov Future directions include the development of humanized mouse models, which contain human metabolic genes, to provide more relevant data on human metabolism and susceptibility.

| Model System | Endpoint Measured | Key Finding for 1-N-6-ABP or its Derivatives | Reference |

|---|---|---|---|

| Salmonella typhimurium TA98 | Mutagenicity (Revertants/nmol) | 3-Nitro-6-azabenzo[a]pyrene showed mutagenic activity 76 times that of 3-Nitrobenzo[a]pyrene. | nih.gov |

| Chinese Hamster Lung (CHL) Cells | Chromosomal Aberrations | 1-N-6-ABP induced chromatid breaks and exchanges after a 48-hour treatment. | oup.com |

| Mice (in vivo) | Micronucleus Induction (MNPCEs) | 1-Nitro-6-azabenzo[a]pyrene-N-oxide markedly induced micronuclei, indicating significant in vivo genotoxicity. | oup.com |

| Rat Intestinal Microflora | Metabolism (Nitroreduction) | Demonstrated anaerobic metabolism of nitro-BaP isomers to their amino derivatives, with the extent of reduction being isomer-dependent. 1-Nitro-BaP was the least reduced. | nih.gov |

Integration of Multi-Omics Approaches in Carcinogenesis Research

The complexity of carcinogenesis necessitates a systems-level understanding that goes beyond single-endpoint measurements. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for research on 1-N-6-ABP. While specific multi-omics studies on 1-N-6-ABP are not yet prevalent, research on its parent compound, benzo[a]pyrene (B130552) (BaP), demonstrates the potential of this approach. nih.gov

An integrated multi-omics strategy for 1-N-6-ABP could involve:

Genomics: Identifying specific DNA adducts and mutation signatures caused by 1-N-6-ABP exposure. Early studies have identified DNA adducts from related compounds, which is a foundational step for genomic analysis. iarc.fr

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells or tissues exposed to 1-N-6-ABP. This could reveal the specific cellular pathways that are dysregulated, such as those involved in DNA repair, cell cycle control, and apoptosis.

Proteomics: Quantifying changes in the proteome to identify proteins and protein networks affected by the compound. This could confirm transcriptomic findings and uncover post-translational modifications that are critical for carcinogenic activation or cellular defense.

Metabolomics: Characterizing the full spectrum of metabolites produced during the metabolic activation and detoxification of 1-N-6-ABP. This would provide a comprehensive map of its biotransformation and could identify novel biomarkers of exposure. nih.govosti.gov

A recent study on BaP successfully used a multi-omics network approach, integrating gut microbiota analysis and Mendelian randomization, to elucidate its role in ovarian cancer. nih.gov This highlights a path forward for investigating 1-N-6-ABP, linking environmental exposure to molecular targets, gut microbiome interactions, and systemic biomarkers to build a comprehensive model of its carcinogenic risk. nih.gov

Computational Predictions for Novel Nitro-Azabenzo(a)pyrene Derivatives with Modified Activities

Computational chemistry provides a rapid and cost-effective way to predict the biological activity of chemical compounds and to guide the synthesis of novel derivatives. Methods like Density Functional Theory (DFT) have been used to calculate the electronic properties of 1-N-6-ABP N-oxide and its 3-nitro isomer to understand their structure-activity relationships. acs.org

These computational studies can predict properties such as:

Molecular Geometry and Electronic Structure: Understanding how the position of the nitro group and the presence of the nitrogen heteroatom influence the molecule's shape and electron distribution. researchgate.net

Ionization Energy and Electron Affinity: These properties are related to the ease with which the compound can be oxidized or reduced. The vertical electron affinity, for example, correlates with experimental electrochemical reduction potentials, which in turn are linked to the metabolic activation and mutagenic potency of nitroarenes. oup.comresearchgate.net

Dipole Moment and Polarizability: These properties can influence how a molecule interacts with biological macromolecules and may relate to its mutagenic activity. researchgate.net For the N-oxide derivatives, the dipole moment was found to be significantly dependent on the position of the nitro group. researchgate.net

By building and validating these computational models, researchers can screen virtual libraries of novel nitro-azabenzo(a)pyrene derivatives. This predictive power allows for the in silico identification of derivatives with potentially increased or decreased mutagenic activity. This information is invaluable for prioritizing which compounds to synthesize for further toxicological testing, thereby accelerating the study of structure-activity relationships and the design of safer chemical alternatives.

| Compound | Computational Method | Calculated Property | Predicted Relationship to Activity | Reference |

|---|---|---|---|---|

| 3-Nitro-6-azabenzo[a]pyrene N-oxide | Density Functional Theory (DFT) | Vertical Electron Affinity | Higher electron affinity agrees with experimental reduction potentials, supporting higher mutagenic activity compared to the parent compound. | researchgate.net |

| 1- and 3-Nitro-6-azabenzo[a]pyrene N-oxides | Hartree-Fock, B3LYP, CAM-B3LYP | Dipole Moment (μ) | The dipole moment differs significantly between isomers, suggesting polarity is related to mutagenic activity and could be used to distinguish them. | researchgate.net |

| 1- and 3-Nitro-6-azabenzo[a]pyrene N-oxides | Density Functional Theory (DFT) | Electronic Properties | Calculated properties help explain the relationship between chemical structure and mutagenic potential. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.